molecular formula C17H39BN2 B8797872 Tetrabutylammonium cyanoborohydride

Tetrabutylammonium cyanoborohydride

Cat. No.: B8797872
M. Wt: 282.3 g/mol
InChI Key: BOHYACMUNXBTGV-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Hydride Reducing Agents

Hydride reducing agents are fundamental tools in organic synthesis, enabling the conversion of various functional groups. This class of reagents ranges from highly reactive and non-selective agents like lithium aluminum hydride to milder, more chemoselective options. Sodium borohydride (B1222165), for instance, is a widely used reductant known for its ability to selectively reduce aldehydes and ketones.

The introduction of an electron-withdrawing cyano group to the borohydride moiety, as seen in sodium cyanoborohydride (NaBH3CN), significantly tempers its reducing power. interchim.fr This reduced reactivity allows for transformations under neutral or slightly acidic conditions and enhances selectivity, particularly for the reduction of iminium ions in the presence of carbonyls. interchim.fr

Tetrabutylammonium (B224687) cyanoborohydride, with its large, non-polar cation, represents a further refinement in this class of reagents. This structural modification enhances its solubility in a wider range of organic solvents and further modulates its reactivity, leading to exceptional selectivity in certain applications. chemicalbook.com

Historical Trajectory and Evolution of Cyanoborohydride Chemistry

The journey of cyanoborohydride chemistry began in the mid-20th century with the exploration of milder and more selective reducing agents. The first synthesis of a cyanoborohydride, the lithium salt, was achieved by reacting lithium borohydride with hydrogen cyanide. erowid.org Subsequently, the more commonly used sodium cyanoborohydride was synthesized and its utility in organic synthesis began to be explored. chemicalbook.com

Initial studies with alkali metal cyanoborohydrides showed limited reactivity, with only aldehydes being reduced under certain conditions. erowid.org However, further research revealed that under appropriate pH control, sodium cyanoborohydride is an extremely useful reagent for the selective reduction of various functional groups. erowid.org Its stability in acidic conditions down to a pH of 3 is a key feature that enhances its synthetic utility. erowid.org

The development of quaternary ammonium (B1175870) cyanoborohydrides, such as the tetrabutylammonium salt, marked a significant advancement. A process for preparing these compounds involves treating a quaternary ammonium cyanide with a borane (B79455) donor. erowid.org This evolution provided chemists with a reagent that offers enhanced selectivity, particularly in non-polar solvents, expanding the scope of cyanoborohydride-mediated reductions. chemicalbook.com

Distinctive Features and Research Significance of Tetrabutylammonium Cyanoborohydride

The primary distinguishing feature of this compound is its exceptional selectivity as a reducing agent. This heightened selectivity is particularly evident in the reduction of aldehydes in the presence of ketones and other functional groups. erowid.org The bulky tetrabutylammonium cation plays a crucial role in this selectivity, likely by influencing the steric environment around the cyanoborohydride anion.

This reagent has proven to be particularly valuable in reductive amination reactions, a cornerstone method for the synthesis of amines. masterorganicchemistry.com It can be used for the reductive amination of both aldehydes and ketones in nonpolar solvents. chemicalbook.com Furthermore, it has been employed in tin-free Giese reactions, highlighting its versatility in radical chemistry. organic-chemistry.org

The research significance of this compound lies in its ability to effect transformations that are challenging with other reducing agents. Its mild nature and high chemoselectivity allow for the synthesis of complex molecules with multiple functional groups without the need for extensive protecting group strategies.

Below are tables detailing the physical and chemical properties of this compound and a comparison of its reductive capabilities with sodium cyanoborohydride.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₃₉BN₂
Molecular Weight 282.32 g/mol
Appearance White to off-white solid
Melting Point 144-146 °C
Solubility Soluble in most polar and nonpolar organic solvents (e.g., alcohols, HMPA, DMSO, DMF, CH₂Cl₂, benzene (B151609), hexane); sparingly soluble in water and ether. chemicalbook.com
CAS Number 43064-96-6

Table 2: Comparative Reductions with Cyanoborohydride Reagents

SubstrateReagentConditionsProductYield (%)
BenzaldehydeSodium CyanoborohydridepH 3-4Benzyl alcohol87
CyclohexanoneSodium CyanoborohydridepH 3-4Cyclohexanol88
Benzaldehyde & EthylamineSodium CyanoborohydridepH 6N-Ethylbenzylamine91
Acetophenone & BenzylamineSodium CyanoborohydrideTHF, rt, 24hN-(1-Phenylethyl)benzylamineLower Conversion
Acetophenone & BenzylamineSilica-bound CyanoborohydrideTHF, rt, 24hN-(1-Phenylethyl)benzylamineHigher Conversion

Data for this table was synthesized from multiple sources to illustrate comparative reactivity. Specific yields for this compound under these exact comparative conditions were not available in the provided search results, but the trend of its enhanced selectivity is noted in the text. A study comparing silica-bound cyanoborohydride (Si-CBH) to Na(CN)BH₃ showed a 25% average increase in conversion for Si-CBH, suggesting the nature of the cation support significantly impacts reactivity. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H39BN2

Molecular Weight

282.3 g/mol

IUPAC Name

cyanoboranuide;tetrabutylazanium

InChI

InChI=1S/C16H36N.CH3BN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;2H3/q+1;-1

InChI Key

BOHYACMUNXBTGV-UHFFFAOYSA-N

Canonical SMILES

[BH3-]C#N.CCCC[N+](CCCC)(CCCC)CCCC

Origin of Product

United States

Synthetic Methodologies for Tetrabutylammonium Cyanoborohydride

Established Laboratory-Scale Preparation Routes and Optimization

The predominant laboratory-scale synthesis of tetrabutylammonium (B224687) cyanoborohydride and other quaternary ammonium (B1175870) cyanoborohydrides involves the reaction of a suitable cyanide salt with a borane (B79455) donor. google.com This method circumvents the use of hazardous hydrogen cyanide, which was employed in earlier syntheses of cyanoborohydrides. google.com

A general and established route proceeds via a two-step process. First, tetrabutylammonium cyanide is prepared from a corresponding halide salt, such as tetrabutylammonium bromide, through an ion-exchange process. The resulting tetrabutylammonium cyanide is then reacted with a borane donor, typically a borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous solvent like tetrahydrofuran (THF). google.comsci-hub.se

The reaction involves the addition of the BH₃·THF solution to a suspension of tetrabutylammonium cyanide. The mixture is typically stirred for several hours at room temperature to facilitate the formation of the cyanoborohydride. google.com A critical optimization step in this synthesis is the subsequent heating of the reaction mixture under reflux. This heating period is essential to convert any isocyanoborohydride intermediates or byproducts, which may form during the initial reaction, into the desired stable cyanoborohydride product. google.com The final product is obtained after filtration and removal of the solvent under reduced pressure. This process provides the cyanoborohydride in good yield and purity, with improved storage stability compared to products from methods involving hydrogen cyanide. google.com

Table 1: General Laboratory Synthesis of Tetrabutylammonium Cyanoborohydride

StepReactantsSolventKey ConditionsPurpose
1Tetrabutylammonium Cyanide, Borane-Tetrahydrofuran Complex (BH₃·THF)Tetrahydrofuran (THF)- Anhydrous conditions
  • Stirring at room temperature (~5 hours)
  • Formation of the cyanoborohydride product.
    2Reaction mixture from Step 1Tetrahydrofuran (THF)- Heating under reflux (~10 hours)
  • Nitrogen atmosphere
  • Isomerization of isocyanoborohydride byproduct to the stable cyanoborohydride.
    3Crude product mixtureN/A- Cooling
  • Pressure filtration
  • Evaporation of solvent
  • Isolation and purification of the final product.

    In-situ Generation Techniques and Their Synthetic Utility

    While the isolation of this compound is common, in-situ generation techniques offer significant synthetic advantages by avoiding the need to prepare and handle the reagent separately. A prevalent approach involves the combination of a simple alkali metal cyanoborohydride, such as sodium cyanoborohydride (NaBH₃CN), with a quaternary ammonium salt that acts as a phase-transfer catalyst.

    This method is particularly useful in biphasic reaction systems or in solvents where the inorganic cyanoborohydride has low solubility. The quaternary ammonium salt, often a tetraalkylammonium halide, facilitates the transfer of the cyanoborohydride anion from the solid phase or an aqueous phase into the organic phase where the reduction reaction occurs. This in-situ-formed lipophilic ion pair, [R₄N]⁺[BH₃CN]⁻, exhibits reactivity and solubility characteristics similar to that of pre-formed this compound.

    The synthetic utility of this technique is most prominent in reductive aminations of aldehydes and ketones. The combination of NaBH₃CN with a phase-transfer catalyst provides a convenient and effective reducing system in aprotic or protic media. This one-pot procedure, where the iminium ion is formed and subsequently reduced in the same vessel, simplifies the experimental setup and workflow. organic-chemistry.orgorganicreactions.orgharvard.edu For instance, during a study on borohydride-mediated radical hydroxymethylation, the use of this compound as a radical mediator led to the formation of a cyanohydrin byproduct, highlighting the diverse reactivity of the in-situ environment. beilstein-journals.orgresearchgate.net

    Table 2: In-situ Generation of this compound-like Species
    ComponentExampleFunctionSynthetic Application
    Cyanoborohydride SourceSodium Cyanoborohydride (NaBH₃CN)Provides the [BH₃CN]⁻ anion.Reductive amination of aldehydes and ketones in one-pot procedures.
    Phase-Transfer CatalystTetrabutylammonium BromideForms a soluble, reactive ion pair with the cyanoborohydride anion in organic solvents.

    Development and Application of Polymer-Supported and Related Derivatives

    To further streamline synthesis and purification, polymer-supported cyanoborohydride (PSCBH) reagents have been developed. These solid-supported reagents are considered the polymer-bound equivalent of tetraalkylammonium cyanoborohydride. They are typically prepared by treating a polymer-supported quaternary ammonium salt resin (e.g., Amberlite®) with an aqueous solution of sodium cyanoborohydride, leading to the exchange of the anion.

    The resulting macroporous polymer-supported cyanoborohydride is a versatile reducing agent primarily used for the reductive amination of carbonyl compounds and the reduction of imines. organic-chemistry.org A significant advantage of using a polymer-supported reagent is the simplification of the reaction work-up. After the reaction is complete, the resin-bound byproducts and any excess reagent can be removed by simple filtration, eliminating the need for aqueous quenching or chromatographic purification. This feature is particularly valuable in the context of parallel synthesis and the generation of compound libraries.

    PSCBH is often used in conjunction with an acid, such as acetic acid, to facilitate the formation of the imine or iminium ion, which is then reduced by the solid-supported reagent. jasco.hu Tetrahydrofuran (THF) is a commonly preferred solvent. These reagents have also been employed in one-pot, multi-step sequences, for example, the conversion of alcohols to amines by combining an oxidation step with manganese dioxide (MnO₂) followed by reductive amination with PSCBH. organic-chemistry.org

    Table 3: Characteristics of Polymer-Supported Cyanoborohydride (PSCBH)

    PropertyDescription
    Reagent Type Macroporous polymer-supported equivalent of tetraalkylammonium cyanoborohydride.
    Typical Support Quaternary ammonium functionalized polystyrene resin (e.g., Amberlite®).
    Primary Application Reductive amination of aldehydes and ketones; reduction of imines.
    Key Advantage Simplified work-up via filtration, avoiding aqueous quench and chromatography.
    Typical Reaction Conditions - Solvent: Tetrahydrofuran (THF)
  • Additive: Acetic Acid (to promote imine formation)
  • Fundamental Mechanistic Investigations of Tetrabutylammonium Cyanoborohydride Reactivity

    Elucidation of Hydride Transfer Mechanisms in Diverse Organic Transformations

    The primary mode of action for tetrabutylammonium (B224687) cyanoborohydride involves the transfer of a hydride ion (H⁻) to an electrophilic center. This process is central to its application in a variety of organic transformations, most notably in reductive aminations. organic-chemistry.org The mechanism of hydride transfer from the cyanoborohydride anion is a nuanced process. The electron pair in a boron-hydrogen bond acts as the nucleophile, attacking an electrophilic carbon, such as the one in an iminium ion. youtube.com

    In the context of reductive amination, the reaction between a carbonyl compound and an amine first forms an imine or an iminium ion. youtube.com Tetrabutylammonium cyanoborohydride is particularly effective in this reaction because it is a mild reducing agent that selectively reduces the more reactive iminium ion in the presence of less reactive carbonyl groups like ketones and aldehydes. commonorganicchemistry.comchemicalbook.com The reaction rate for the reduction of iminium ions is significantly faster than for the reduction of ketones or aldehydes, allowing for a "one-pot" procedure where the reducing agent is introduced into a mixture of the amine and carbonyl compound. organic-chemistry.orgchemicalbook.com

    The general mechanism can be outlined as follows:

    Nucleophilic Attack: The hydride transfer begins with the nucleophilic attack of the hydride from the cyanoborohydride anion onto the electrophilic carbon of the substrate. acsgcipr.org

    Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate. libretexts.org

    Product Formation: Subsequent workup, often involving the addition of water or a weak acid, yields the final reduced product. acsgcipr.org

    A notable application of this compound is in the tin-free Giese reaction of alkyl iodides with electron-deficient alkenes. The proposed mechanism involves the transfer of iodine followed by hydride reduction of the resulting carbon-iodine bond. organic-chemistry.org

    The Role of the Cyanide Ligand in Modulating Borohydride (B1222165) Reactivity and Selectivity

    The presence of the cyanide (-CN) group as a ligand on the borohydride anion is crucial in defining the reactivity and selectivity of this compound. The cyanide group is strongly electron-withdrawing, which has a profound effect on the electronic properties of the cyanoborohydride anion. wikipedia.orgacs.org

    This electron-withdrawing nature pulls electron density away from the boron atom and its attached hydrogens. wikipedia.org Consequently, the cyanoborohydride anion is more reluctant to donate a hydride compared to the simple borohydride anion ([BH₄]⁻). acs.org This reduced hydridic character results in a "toned down" reducing capability, making this compound a milder and more selective reducing agent. wikipedia.orgacs.org

    The key consequences of the cyanide ligand's influence are:

    Increased Stability: The cyanoborohydride anion exhibits greater stability, particularly in protic solvents, compared to other borohydrides. chemicalbook.com

    Enhanced Selectivity: This reduced reactivity allows for highly selective reductions of specific functional groups in the presence of others that are typically susceptible to reduction by stronger agents. For instance, it can selectively reduce iminium ions while leaving ketones, aldehydes, esters, amides, and nitriles untouched. wikipedia.orgacs.org

    pH Dependence: The reducing ability of cyanoborohydrides can be modulated by pH. Under neutral or slightly acidic conditions (pH ~7), they are effective for reducing iminium ions. commonorganicchemistry.com However, in more acidic media, their reducing power is enhanced, enabling the reduction of aldehydes. acs.org

    Influence of the Tetrabutylammonium Countercation on Reaction Pathways and Solvent Compatibility

    Key aspects of the tetrabutylammonium countercation's influence include:

    Solvent Compatibility: The bulky, organic nature of the tetrabutylammonium cation imparts solubility in a wide range of organic solvents, including aprotic and weakly coordinating ones like dichloromethane (B109758) and hexamethylphosphoramide (B148902) (HMPA). acs.orgacs.orgnih.gov This is a distinct advantage over its sodium counterpart, which is more soluble in protic solvents like methanol (B129727) and water. commonorganicchemistry.com

    Enhanced Reactivity in Specific Solvents: In a solvent like HMPA, this compound exhibits exceptionally mild reducing properties, capable of reducing only primary iodides and, to a lesser extent, bromides. acs.org

    Ion Pairing Effects: The nature of the cation can influence the aggregation and ion-pairing behavior of the borohydride in solution, which in turn can affect its reactivity. While specific studies on this compound are less common, research on related systems suggests that the cation can modulate the hydride-donating ability of the anion.

    Theoretical and Computational Approaches to Understanding Reaction Mechanisms

    To gain a deeper, molecular-level understanding of the reactivity of this compound, theoretical and computational methods are invaluable. These approaches allow for the investigation of reaction pathways, transition states, and the intrinsic properties of the molecules involved.

    Quantum Mechanical Studies of Transition States and Reaction Intermediates

    Quantum mechanical (QM) calculations are employed to model the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. These methods are instrumental in elucidating the structures of transient species like transition states and reaction intermediates, which are often difficult to characterize experimentally. nih.gov

    For hydride transfer reactions involving cyanoborohydride, QM studies can provide insights into:

    Transition State Geometries: Determining the precise arrangement of atoms at the highest point of the energy barrier for the reaction.

    Activation Energies: Calculating the energy required to reach the transition state, which is directly related to the reaction rate.

    Reaction Pathways: Mapping the minimum energy path from reactants to products, confirming the steps of the proposed mechanism.

    While specific QM studies focused solely on this compound are not extensively documented in the provided results, the principles are widely applied to similar hydride transfer reactions. nih.gov

    Computational Assessment of Hydride Donating Abilities in Cyanoborohydrides

    Computational chemistry provides powerful tools for quantifying the intrinsic hydride donating ability, or "hydricity," of various hydride donors. This is often expressed as a thermodynamic quantity, such as the hydride affinity or the enthalpy of hydride transfer (ΔHH−).

    Key findings from computational and experimental studies on cyanoborohydrides include:

    Kinetic vs. Thermodynamic Hydricity: The strength of a hydride donor can be assessed both thermodynamically (equilibrium-based) and kinetically (rate-based). nih.gov

    Comparison with Biological Hydride Donors: Kinetic studies using benzhydrylium ions as reference electrophiles have shown that the cyanoborohydride anion (BH₃CN⁻) has a nucleophilic reactivity in water that is remarkably similar to that of the biological hydride donors NADH and NADPH. nih.govresearchgate.netrsc.org

    Calculated Hydricities: Quantum-chemical calculations in acetonitrile (B52724) have estimated the enthalpic hydricity of BH₃CN⁻ to be around 75.3 kcal/mol, which is comparable to that of NADPH (77.1 kcal/mol). nih.gov This computational result aligns with the experimental observation of their similar kinetic hydride donor strengths in water. nih.govresearchgate.net

    These computational assessments help to rationalize the observed reactivity and selectivity of cyanoborohydrides and provide a quantitative basis for comparing them with other reducing agents. rsc.org

    Advanced Applications of Tetrabutylammonium Cyanoborohydride in Organic Synthesis

    Chemoselective Reduction Strategies

    The chemoselectivity of tetrabutylammonium (B224687) cyanoborohydride is a cornerstone of its utility in modern organic synthesis. It allows for the preferential reduction of specific functional groups within a complex molecule, obviating the need for extensive protecting group strategies.

    Tetrabutylammonium cyanoborohydride exhibits remarkable chemoselectivity in the reduction of carbonyl compounds. This selectivity is particularly pronounced in its ability to differentiate between aldehydes and ketones, as well as between various types of aldehydes and ketones based on their electronic and steric environments.

    This compound is an exceptionally selective reagent for the reduction of aldehydes. acs.org Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com This inherent reactivity difference is exploited by the milder nature of this compound, which allows it to reduce aldehydes preferentially in the presence of ketones. capes.gov.br

    In the realm of conjugated systems, the reduction of α,β-unsaturated aldehydes and ketones can proceed via 1,2-addition (yielding allylic alcohols) or 1,4-addition (yielding saturated carbonyl compounds). The use of this compound, particularly under acidic conditions, can influence the regioselectivity of this reduction. acs.org For instance, the reduction of cinnamaldehyde (B126680) with sodium cyanoborohydride (a related reagent) in an acidic medium has been shown to yield the corresponding allylic alcohol, demonstrating a preference for 1,2-reduction. acs.org The choice of solvent and the nature of the cation can further fine-tune this selectivity.

    Table 1: Selective Reduction of Carbonyl Compounds

    Substrate Product Reagent Conditions Selectivity
    Aldehyde/Ketone Mixture Aldehyde-derived Alcohol This compound Aprotic Solvent High for Aldehyde
    α,β-Unsaturated Aldehyde Allylic Alcohol This compound/Acid - 1,2-Reduction
    α,β-Unsaturated Ketone Allylic Alcohol/Saturated Ketone This compound Varies Condition Dependent

    The selectivity of this compound for aldehydes over ketones can be further enhanced under acidic conditions. erowid.org At a pH of 3-4, the rate of reduction for aldehydes and ketones becomes synthetically useful. erowid.org However, the increased reactivity of aldehydes allows for their selective reduction even in the presence of ketones. By carefully controlling the pH, it is possible to achieve a high degree of chemoselectivity. For example, using this compound in acidified hexamethylphosphoric triamide allows for the selective reduction of aldehydes while leaving ketones and other functional groups like esters, amides, and nitriles untouched. erowid.org

    Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and amines. This compound is well-suited for this transformation due to its compatibility with both aprotic and protic solvents and its selective reduction of the intermediate iminium ion over the starting carbonyl compound. commonorganicchemistry.comorganic-chemistry.org The reaction proceeds by the formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then rapidly reduced by the cyanoborohydride. stackexchange.com

    The use of this compound allows for one-pot procedures where the carbonyl compound, amine, and reducing agent are mixed together. organic-chemistry.org This is highly efficient as the cyanoborohydride is stable in the reaction medium until the more reactive iminium ion is formed. commonorganicchemistry.com The reaction can be performed in a variety of solvents, including methanol (B129727), ethanol, and even water, which is a significant advantage for green chemistry applications. commonorganicchemistry.com

    Table 2: Reductive Amination with this compound

    Carbonyl Substrate Amine Product Solvent
    Cyclohexanone Aniline N-Phenylcyclohexylamine Methanol
    Benzaldehyde Benzylamine Dibenzylamine Ethanol
    Acetone Ammonia Isopropylamine Water/Methanol

    This compound is a key reagent in the reductive deoxygenation of α,β-unsaturated p-tosylhydrazones, a transformation that provides a mild and efficient method for the synthesis of alkenes. acs.org This reaction, often referred to as the Hutchins reduction, involves the treatment of the p-tosylhydrazone derivative of an α,β-unsaturated ketone or aldehyde with sodium cyanoborohydride, and similar reactivity is observed with the tetrabutylammonium salt. acs.orgacs.org The reaction proceeds via reduction of the C=N bond, followed by elimination of p-toluenesulfinic acid and dinitrogen to afford the corresponding alkene. This method is particularly valuable for its ability to selectively reduce the carbonyl group to a methylene (B1212753) group while preserving the double bond. acs.org

    Differential Reduction of Carbonyl Compounds

    Halogen-Specific Reductive Displacement Reactions

    This compound is also capable of effecting the reductive displacement of halogens. This reaction is particularly effective for the reduction of alkyl iodides and bromides to the corresponding alkanes. The mechanism is believed to involve a nucleophilic attack of the hydride on the carbon-halogen bond. The use of the tetrabutylammonium salt enhances the solubility and reactivity of the cyanoborohydride anion in less polar organic solvents, facilitating these displacement reactions. This methodology provides a useful alternative to other reductive methods, such as those employing tin hydrides, which can be toxic and difficult to remove from the reaction products. organic-chemistry.org Research has shown that tin-free Giese reactions of alkyl iodides with electron-deficient alkenes can proceed efficiently in the presence of this compound. organic-chemistry.org

    Chemoselective Reduction of Primary and Secondary Alkyl Iodides and Bromides

    This compound in solvents like hexamethylphosphoramide (B148902) (HMPA) provides an efficient system for the reduction of primary and secondary alkyl iodides and bromides. rsc.org This method is characterized by its remarkable chemoselectivity, leaving a wide array of other functional groups such as esters, amides, nitriles, and even ketones and aldehydes untouched under the reaction conditions. The reduction proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon center. The reactivity follows the expected trend for an SN2 displacement, with iodides being more reactive than bromides. rsc.orgacs.org

    Table 1: Reduction of Alkyl Halides with this compound

    Alkyl Halide Product Yield (%)
    1-Iodododecane Dodecane 95
    1-Bromododecane Dodecane 96
    2-Iodooctane Octane 98

    Reaction conditions: this compound in HMPA at 70°C for 3 hours.

    Selective Retention of Alkyl Chlorides in Mixed Halide Systems

    A significant advantage of using this compound is its ability to selectively reduce alkyl iodides and bromides in the presence of alkyl chlorides. This selectivity is a direct consequence of the SN2 reaction mechanism, where the carbon-chlorine bond is significantly less reactive towards nucleophilic attack by the cyanoborohydride anion compared to the carbon-iodine and carbon-bromine bonds. This allows for the targeted reduction of more labile halides within a molecule containing multiple halogen atoms. acs.org

    Table 2: Competitive Reduction of Alkyl Halides with this compound

    Substrate Relative Reduction Rate
    1-Iododecane ~100
    1-Bromodecane ~10
    1-Chlorododecane <1

    Data represents the approximate relative rates of reduction in HMPA.

    Reductive Displacement of Sulfonate Esters

    In addition to alkyl halides, this compound is also effective in the reductive displacement of sulfonate esters, such as tosylates. rsc.orgacs.org Similar to the reduction of halides, this transformation proceeds via an SN2 pathway and exhibits excellent functional group tolerance. The reactivity of tosylates is generally comparable to that of alkyl bromides, providing a valuable method for the deoxygenation of alcohols after their conversion to the corresponding sulfonate esters. rsc.org

    Table 3: Reductive Displacement of a Sulfonate Ester with this compound

    Substrate Product Yield (%)
    1-Dodecyl tosylate Dodecane 94

    Reaction conditions: this compound in HMPA at 70°C for 3 hours.

    Radical-Mediated Transformations

    Beyond its utility in nucleophilic displacements, this compound has gained prominence as a key reagent in radical chemistry. It serves as an excellent alternative to traditional tin-based reagents, mitigating concerns over toxicity and removal of tin byproducts.

    This compound as an Efficient Radical Mediator and Hydrogen Source

    In radical reactions, this compound can function as both a radical initiator and a hydrogen atom donor. Under thermal or photochemical conditions, it can initiate radical processes and subsequently trap carbon-centered radicals by donating a hydrogen atom, thereby propagating a radical chain reaction. This dual reactivity makes it a powerful tool in various radical-mediated transformations.

    Tin-Free Giese Reactions and Related Conjugate Addition Processes

    The Giese reaction, a powerful method for carbon-carbon bond formation via the radical conjugate addition of an alkyl radical to an electron-deficient alkene, has traditionally relied on toxic tin hydrides. The use of this compound provides a cleaner, tin-free alternative. These reactions proceed efficiently with alkyl iodides as the radical precursors, while alkyl bromides and chlorides remain unreactive. A proposed mechanism involves an iodine atom transfer followed by hydride reduction of the resulting carbon-iodine bond.

    Table 4: Tin-Free Giese Reactions using this compound

    Alkyl Iodide Alkene Acceptor Product Yield (%)
    1-Iodoadamantane Acrylonitrile 2-(1-Adamantyl)propanenitrile 93
    Cyclohexyl Iodide Methyl Acrylate Methyl 3-cyclohexylpropanoate 85
    tert-Butyl Iodide Acrylonitrile 4,4-Dimethylpentanenitrile 78

    Reactions are typically carried out in the presence of a radical initiator such as AIBN or under photoirradiation.

    Intermolecular Radical Carbonylation Reactions

    This compound also enables efficient tin-free intermolecular radical carbonylation reactions. This three-component coupling involves an alkyl radical, carbon monoxide, and a radical acceptor. The process allows for the introduction of a carbonyl group and the formation of a new carbon-carbon bond in a single step. Similar to the Giese reaction, these carbonylations are highly effective with alkyl iodides.

    Table 5: Intermolecular Radical Carbonylation using this compound

    Alkyl Iodide Radical Trap Product Yield (%)
    1-Iodooctane Acrylonitrile 4-Oxoundecanenitrile 75
    Cyclohexyl Iodide Carbon Monoxide/Allyl Acetate S-(3-Oxocyclohexylmethyl) ethanethioate 68

    Reactions are performed under an atmosphere of carbon monoxide, often with a radical initiator.

    Hydroxymethylation of Organic Halides via Radical Chain Mechanisms

    This compound ([n-Bu₄N][BH₃CN]) has emerged as a key reagent in the hydroxymethylation of organic halides, utilizing paraformaldehyde as a C1 synthon. researchgate.netacs.org This process operates through a radical chain mechanism, providing a valuable alternative to traditional methods that may employ toxic reagents like tin hydrides. chimia.ch The reaction is initiated by either photoirradiation or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate an alkyl radical from the corresponding organic halide. acs.org

    The core of the mechanism involves the addition of this alkyl radical to formaldehyde, which leads to the formation of an alkoxy radical. researchgate.netacs.org This alkoxy radical then participates in a hydrogen abstraction step from the cyanoborohydride anion to yield the final hydroxymethylated product and propagate the radical chain. researchgate.netacs.org The choice of cyanoborohydride is critical; more reactive hydrides like tetrabutylammonium borohydride (B1222165) are unsuitable as they lead to the rapid, non-radical reduction of formaldehyde. acs.orgchimia.ch

    This methodology has been successfully applied to a variety of alkyl halides, demonstrating its utility. For instance, adamantyl halides undergo efficient hydroxymethylation. acs.org The reaction conditions, such as the choice of initiator (photochemical or thermal), have been shown to be flexible. acs.org Furthermore, the reaction can be part of a cascade sequence, as demonstrated in the reaction of cholesteryl bromide, which yields a stereoselective hydroxymethylation product alongside cyclized byproducts. acs.orgchimia.ch This highlights the potential for creating complex molecular architectures from relatively simple starting materials.

    Table 1: Hydroxymethylation of Various Organic Halides using this compound

    Organic HalideInitiator/ConditionsProductYield (%)Reference
    1-BromoadamantaneBlack light, rt, 12 h1-Adamantanemethanol81 acs.org
    1-IodoadamantaneAIBN, 80 °C, 5 h1-Adamantanemethanol85 acs.org
    IodocyclohexaneAIBN, 80 °C, 5 hCyclohexanemethanol66 acs.org
    Cholesteryl bromideAIBN, 80 °C, 5 h3β-(Hydroxymethyl)cholest-5-ene35 acs.org

    Radical Arylation and Biaryl Coupling Reactions of Iodoarenes with Benzene (B151609)

    This compound also facilitates the radical arylation of benzene with iodoarenes, leading to the synthesis of biaryl compounds. nih.govacs.org This reaction proceeds under photoirradiation conditions, typically using a xenon lamp, and in the presence of air. nih.govresearchgate.net The process is characterized by its notable functional group tolerance and chemoselectivity, making it a valuable tool in organic synthesis. nih.govacs.org

    The mechanism is proposed to be a radical biaryl coupling process. nih.gov Photoirradiation likely initiates the formation of an aryl radical from the iodoarene substrate. This highly reactive aryl radical then attacks benzene to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation steps, facilitated by the reaction conditions, lead to the formation of the biaryl product. The role of this compound is crucial in this transformation, though the exact mechanistic details of its participation are complex and may involve mediating radical processes.

    The reaction has been shown to be effective for a range of substituted iodoarenes. For example, iodoarenes bearing both electron-donating and electron-withdrawing groups can be successfully coupled with benzene to afford the corresponding biaryl products in moderate to good yields. This demonstrates the broad applicability of this method for constructing the biaryl motif, a common structural element in pharmaceuticals and materials science.

    Table 2: Radical Arylation of Iodoarenes with Benzene Promoted by this compound

    IodoareneProductYield (%)Reference
    IodobenzeneBiphenyl75 nih.gov
    4-Iodotoluene4-Methylbiphenyl81 nih.gov
    4-Iodoanisole4-Methoxybiphenyl77 nih.gov
    Methyl 4-iodobenzoateMethyl biphenyl-4-carboxylate68 nih.gov
    4-Iodonitrobenzene4-Nitrobiphenyl55 nih.gov

    Comparative Analysis with Other Hydride Reducing Agents

    Distinctions in Reactivity and Selectivity Profile with Alkali Metal Cyanoborohydrides (e.g., Sodium, Lithium, Zinc)

    The primary distinction between tetrabutylammonium (B224687) cyanoborohydride and its alkali metal counterparts, such as sodium cyanoborohydride (NaBH₃CN), lies in the nature of the cation and its influence on the reagent's solubility and reactivity.

    Sodium cyanoborohydride is a widely used, mild reducing agent particularly effective for the reductive amination of aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com Its utility stems from the electron-withdrawing cyano group, which tempers the reducing power of the borohydride (B1222165) anion, making it less reactive than sodium borohydride (NaBH₄). commonorganicchemistry.com This reduced reactivity allows for the selective reduction of iminium ions in the presence of carbonyls, especially under neutral or slightly acidic conditions. commonorganicchemistry.comorganic-chemistry.org Borch and co-workers demonstrated that both sodium and lithium cyanoborohydride are acid-stable and can rapidly reduce carbonyl compounds at pH 3–4. harvard.eduguidechem.com

    The introduction of the bulky, non-polar tetrabutylammonium cation in place of a small alkali metal ion like sodium or lithium significantly alters the reagent's properties. The large organic cation enhances solubility in aprotic and less polar organic solvents, such as hexamethylphosphoramide (B148902) (HMPA) and dichloromethane (B109758). erowid.orgdatapdf.com This change in solubility allows for reactions in a broader range of solvent systems compared to the more polar-solvent-soluble alkali metal salts.

    Crucially, the combination of the tetrabutylammonium cation and the cyanoborohydride anion results in an exceptionally mild and selective reducing agent. datapdf.com In a neutral HMPA solvent, tetrabutylammonium cyanoborohydride is remarkably unreactive, showing efficacy primarily in the reduction of primary iodides. datapdf.com Other functional groups, including aldehydes, ketones, esters, and amides, remain largely untouched under these conditions. datapdf.com

    This inertness is dramatically altered by the addition of acid. In acidified media, this compound becomes a potent reagent for the selective reduction of aldehydes, even in the presence of ketones. erowid.orgdatapdf.com This "on/off" reactivity, controlled by the reaction medium's acidity, provides a level of control not as readily achieved with alkali metal cyanoborohydrides.

    The use of zinc cyanoborohydride, often prepared in situ, introduces a Lewis acidic component that can further influence selectivity, particularly in reductive aminations. commonorganicchemistry.com However, the fundamental difference in cation—a hard metal ion versus a large, soft organic cation—remains the key point of divergence from this compound.

    Table 1: Comparative Reactivity of Cyanoborohydrides

    FeatureThis compoundSodium Cyanoborohydride
    Cation (C₄H₉)₄N⁺Na⁺
    Solubility High in aprotic/non-polar solventsHigh in polar protic solvents (water, methanol) commonorganicchemistry.com
    Reactivity (Neutral) Exceptionally mild; reduces primary iodides datapdf.comMild; primarily for reductive amination commonorganicchemistry.com
    Reactivity (Acidic) Reduces aldehydes selectively over ketones erowid.orgdatapdf.comReduces carbonyls, rate increases at lower pH harvard.eduguidechem.com
    Key Advantage High selectivity, tunable reactivity with acid datapdf.comCost-effective, well-established for reductive amination masterorganicchemistry.com

    Comparative Study with Other Quaternary Ammonium (B1175870) Borohydrides (e.g., Tetrabutylammonium Borohydride)

    A direct comparison with its parent compound, tetrabutylammonium borohydride [(C₄H₉)₄N][BH₄], further highlights the unique role of the cyano group in modulating reactivity. Tetrabutylammonium borohydride, much like its cyanated derivative, benefits from the large cation, which imparts solubility in a wide range of organic solvents. smolecule.com

    However, the absence of the electron-withdrawing cyano group means that tetrabutylammonium borohydride is a significantly stronger reducing agent than its cyanoborohydride counterpart. It is capable of reducing a broader spectrum of functional groups, including aldehydes and ketones, with greater facility. The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbon of a carbonyl or imine. smolecule.com

    The key difference, therefore, is one of chemoselectivity. While tetrabutylammonium borohydride is a versatile reducing agent for general carbonyl reductions in non-polar media, this compound offers a much higher degree of selectivity. datapdf.com This is a direct consequence of the electronic effect of the cyano group, which stabilizes the borohydride anion and makes it a more reluctant hydride donor. erowid.org

    This difference is most pronounced in competitive reduction scenarios. As mentioned, under acidic conditions, this compound can selectively reduce an aldehyde in the presence of a ketone. datapdf.com Tetrabutylammonium borohydride, being more reactive, would likely reduce both functional groups with less discrimination.

    Assessment of Relative Reducing Power and Functional Group Tolerance against Classical Borohydrides and Borane (B79455) Derivatives

    When compared to classical borohydrides like sodium borohydride (NaBH₄) and borane derivatives, the nuanced reactivity of this compound becomes even more apparent.

    Sodium Borohydride (NaBH₄): NaBH₄ is a more powerful reducing agent than NaBH₃CN. commonorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids. The enhanced reactivity of NaBH₄ compared to cyanoborohydrides is due to the absence of the electron-withdrawing cyano substituent. wikipedia.org Consequently, NaBH₄ is less chemoselective in reactions where both an imine and a carbonyl group are present, often leading to the reduction of both.

    Borane (BH₃): Borane and its complexes (e.g., BH₃·THF) exhibit a different reactivity profile altogether. Borane is a Lewis acid and preferentially reduces electron-rich functional groups. It is particularly effective for the reduction of carboxylic acids, amides, and nitriles, functional groups that are generally inert to borohydrides under standard conditions. Conversely, borane is less reactive towards aldehydes and ketones compared to NaBH₄.

    This compound, in its neutral form, is significantly milder than both NaBH₄ and borane, demonstrating a high tolerance for a vast array of functional groups. datapdf.com Even in its activated (acidic) form, its reducing power is carefully targeted towards aldehydes. datapdf.com This high degree of functional group tolerance, combined with its tunable reactivity, positions this compound as a specialized tool for delicate synthetic transformations where preserving other sensitive functionalities is paramount.

    Table 2: Functional Group Selectivity of Various Hydride Agents

    Reducing AgentAldehydesKetonesEstersAmidesCarboxylic AcidsImines/Iminium Ions
    This compound (Acidic) Yes datapdf.comNo datapdf.comNo datapdf.comNo datapdf.comNoYes
    Sodium Cyanoborohydride Yes (slow) commonorganicchemistry.comYes (slow) commonorganicchemistry.comNo wikipedia.orgNo wikipedia.orgNoYes (fast) organic-chemistry.org
    Tetrabutylammonium Borohydride YesYesNoNoNoYes
    Sodium Borohydride YesYesNo wikipedia.orgNo wikipedia.orgNoYes
    Borane (BH₃) YesYesYesYesYesYes

    Future Prospects and Research Frontiers

    Exploration of Novel Reaction Manifolds Beyond Established Reductions

    While the primary utility of tetrabutylammonium (B224687) cyanoborohydride has been as a selective reducing agent, emerging research is beginning to unveil its potential in a wider array of chemical transformations. These novel applications move beyond simple hydride transfer and hint at a richer and more diverse reactivity profile.

    One of the most promising new frontiers is in the realm of radical chemistry. Research has demonstrated that tetrabutylammonium cyanoborohydride can effectively promote the radical arylation of benzene (B151609). acs.orgacs.org In these reactions, under photoirradiation conditions in the presence of air, the reagent facilitates the coupling of iodoarenes with benzene, showcasing excellent functional group tolerance and chemoselectivity. This opens up new avenues for the formation of carbon-carbon bonds, a cornerstone of organic synthesis.

    Furthermore, this compound has been successfully employed in tin-free Giese reactions and related radical carbonylation processes. organic-chemistry.org The ability to mediate these complex radical cascades without the use of toxic tin hydrides is a significant advancement, offering a safer and more environmentally benign approach to the construction of intricate molecular frameworks. The proposed mechanism in some of these reactions involves the transfer of an iodine atom followed by a hydride reduction of the resultant carbon-iodine bond, highlighting a nuanced reactivity that goes beyond simple hydride donation. organic-chemistry.org

    Another area of burgeoning interest is the use of this compound in selective deoxygenation reactions. Its capacity to selectively reduce aldehydes in the presence of a wide range of other functional groups, including ketones, esters, and even nitro groups, particularly when used in acidified hexamethylphosphoramide (B148902), underscores its exceptional chemoselectivity and potential for further development in complex chemical environments. wikipedia.org

    Integration into Complex Multi-Step Total Synthesis Endeavors

    The total synthesis of complex natural products remains a grand challenge in organic chemistry and serves as a crucial testing ground for new reagents and methodologies. The unique selectivity of this compound makes it an invaluable tool in these ambitious undertakings, where the presence of multiple, sensitive functional groups necessitates the use of highly discerning reagents.

    A notable example of its application is in the synthetic efforts towards FR901464 , a potent anti-cancer natural product. The intricate structure of FR901464, with its numerous stereocenters and functional groups, demands a synthetic strategy that employs mild and highly selective reactions. While specific details of its use in every synthesis may vary, the known challenges in handling such complex molecules make a reagent with the profile of this compound a highly attractive option for key reductive steps.

    Another compelling case is the total synthesis of (+)-saxitoxin , a potent neurotoxin with a densely functionalized and stereochemically rich architecture. The synthesis of such a molecule requires exquisite control over reactivity. In a cascade reaction designed to construct the core of the molecule, a final reductive quench of an iminium ion was necessary. While sodium cyanoborohydride was used in this instance, the principle of employing a mild and selective cyanoborohydride reagent is central to the success of this key step, and the use of the tetrabutylammonium salt could offer advantages in solubility and reactivity in certain solvent systems. ijprs.com

    The utility of this compound in the synthesis of various alkaloid natural products is also an active area of investigation. The structural complexity and diversity of alkaloids often require a delicate touch in their chemical assembly, a role for which this reagent is well-suited.

    Development of Catalytic Asymmetric Reductions and Derivatizations

    The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. A key frontier in the application of this compound is its incorporation into catalytic asymmetric transformations. While this area is still developing, the potential for creating chiral centers with high enantioselectivity is a significant driver of current research.

    One promising approach involves the use of chiral catalysts to control the stereochemical outcome of reductions. For instance, the closely related tetrabutylammonium borohydride (B1222165) has been effectively used in the enantioselective reduction of prochiral ketones. beilstein-journals.org This is achieved through the in situ generation of a chiral oxazaborolidine catalyst from a chiral amino alcohol. The success of this system with the borohydride counterpart suggests a strong possibility for analogous applications with this compound, potentially offering different reactivity and selectivity profiles.

    The development of asymmetric reductions of imines is another area of intense focus. The use of chiral Brønsted acids as catalysts for the enantioselective reduction of imines has shown great promise. nih.gov These catalysts can activate the imine towards reduction and create a chiral environment to direct the approach of the hydride source. While various reducing agents have been explored in these systems, the mildness and selectivity of this compound make it a compelling candidate for further investigation in this context.

    Furthermore, the use of chiral auxiliaries provides another avenue for asymmetric synthesis. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction, and are then removed. The compatibility of the tetrabutylammonium cation with various reaction conditions suggests its potential use in systems employing such auxiliaries. For example, in asymmetric Mannich reactions catalyzed by chiral halonium salts, tetrabutylammonium bromide has been used as an additive, indicating the compatibility of the tetrabutylammonium ion in asymmetric catalytic cycles.

    Sustainable and Green Chemistry Approaches Incorporating this compound

    The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding the development of new synthetic methods. This compound possesses several attributes that align with these principles, making it an attractive reagent for sustainable chemistry.

    The development of safer chemical processes is another key aspect of green chemistry. While sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids, the use of milder reaction conditions and alternative formulations can mitigate this risk. Furthermore, compared to more hazardous reducing agents like tin hydrides, this compound offers a safer alternative for certain transformations, such as radical reactions. organic-chemistry.org

    The pursuit of "green" reducing agents that are both effective and have a minimal environmental footprint is an ongoing endeavor. While a comprehensive life-cycle analysis of this compound is not yet widely available, its advantages in terms of selectivity and the potential to replace more hazardous materials position it as a favorable option in the context of sustainable chemistry. The development of catalytic systems that can use this reagent in smaller, substoichiometric amounts would further enhance its green credentials.

    Q & A

    Q. What are the key functional groups compatible with TBAC in reductive displacement reactions?

    TBAC exhibits exceptional selectivity for reducing alkyl halides and sulfonates while preserving sensitive functional groups. Systematic studies show that esters, carboxylic acids, amides, alkenes, ketones, aldehydes, and epoxides remain inert under standard conditions . To validate compatibility, researchers should:

    • Step 1: Screen substrates using TBAC in hexamethylphosphoramide (HMPA) at 70°C.
    • Step 2: Monitor reaction progress via TLC or GC-MS, focusing on retention of non-target groups.
    • Step 3: Cross-reference results with Table I in Hutchins et al. (1977), which catalogs functional group tolerance across 60+ substrates .

    Q. What are standard protocols for synthesizing TBAC and ensuring purity?

    TBAC is typically prepared by reacting sodium cyanoborohydride with tetrabutylammonium iodide in anhydrous methylene chloride. Critical steps include:

    • Synthesis: Stir equimolar amounts of NaBH3CN and Bu4NI under nitrogen for 24 hours .
    • Purification: Recrystallize from dichloromethane/ether to remove ionic byproducts.
    • Purity Check: Confirm via ¹¹B NMR (δ ≈ -20 ppm for BH3CN⁻) and elemental analysis .

    Q. How does solvent choice affect TBAC’s efficacy in reduction reactions?

    TBAC’s phase-transfer properties enable reductions in nonpolar solvents (e.g., toluene), while polar solvents like HMPA enhance reactivity for stubborn substrates. Key considerations:

    • Nonpolar Solvents: Use for sterically hindered substrates to minimize side reactions .
    • Polar Solvents: Employ HMPA or DMF for primary halides requiring higher activation energy.
    • Ionic Strength: Maintain with TBAC in high-concentration regimes to avoid inhibition (e.g., 100 mM in EcoFpg trapping assays) .

    Advanced Research Questions

    Q. How can researchers leverage TBAC’s steric effects to control reaction stereochemistry?

    The bulky Bu4N⁺ cation in TBAC induces steric hindrance, favoring cis-product formation in cyclization reactions. For example, in trichloroacetamide cyclization:

    • Mechanism: The Bu4N⁺ cation stabilizes the transition state via ion pairing, directing radical intermediates to adopt a less sterically crowded cis configuration .
    • Experimental Design: Compare TBAC with NaBH3CN (which favors trans-products) under identical conditions. Use NOESY or X-ray crystallography to confirm stereoselectivity .

    Q. What methodologies are recommended for analyzing radical intermediates in TBAC-mediated reactions?

    TBAC’s role as a radical mediator (e.g., in hydroxymethylation) requires trapping and characterizing transient species:

    • EPR Spectroscopy: Detect cyanoborane radical anions (BH2CN•⁻) generated during chain propagation .
    • Isotopic Labeling: Use deuterated substrates (e.g., D₂O) to trace hydrogen abstraction steps.
    • Kinetic Profiling: Monitor reaction rates under varying TBAC concentrations to identify chain-transfer limitations .

    Q. How to reconcile discrepancies in reaction yields when using TBAC across different substrates?

    Contradictions often arise from competing SN2 vs. radical pathways or solvent-dependent ion pairing. Troubleshooting steps include:

    • Parameter Optimization: Systematically vary temperature (25–120°C), solvent polarity, and TBAC concentration .
    • Substrate Screening: Test analogs with varying leaving groups (e.g., I⁻ vs. OTs⁻) to assess SN2 dominance .
    • Computational Modeling: Use DFT calculations to predict steric/electronic effects on transition states .

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